![molecular formula C13H28O5Si4 B14264141 1,1,3,3,5,5,7-Heptamethyl-7-phenyltetrasiloxane-1,7-diol CAS No. 138024-24-5](/img/structure/B14264141.png)
1,1,3,3,5,5,7-Heptamethyl-7-phenyltetrasiloxane-1,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3,5,5,7-Heptamethyl-7-phenyltetrasiloxane-1,7-diol is a siloxane compound characterized by its unique structure, which includes multiple silicon-oxygen bonds and a phenyl group. This compound is part of the broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various fields.
Vorbereitungsmethoden
The synthesis of 1,1,3,3,5,5,7-Heptamethyl-7-phenyltetrasiloxane-1,7-diol typically involves the reaction of siloxane precursors under controlled conditions. One common method involves the use of platinum complex catalysts to facilitate the silylation of aromatic compounds . The reaction conditions often include specific temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
1,1,3,3,5,5,7-Heptamethyl-7-phenyltetrasiloxane-1,7-diol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be catalyzed by agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a variety of organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
1,1,3,3,5,5,7-Heptamethyl-7-phenyltetrasiloxane-1,7-diol has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organosilicon compounds and in catalytic processes.
Biology: The compound’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating biocompatible materials for medical implants and devices.
Vergleich Mit ähnlichen Verbindungen
1,1,3,3,5,5,7-Heptamethyl-7-phenyltetrasiloxane-1,7-diol can be compared with other siloxane compounds such as:
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Known for its use in aromatic C-H silylation reactions.
Hexamethyltrisiloxane: Used in the synthesis of UV-curable oligomers and other specialized applications.
Octamethyltrisiloxane: Commonly used in the production of silicone-based materials.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
138024-24-5 | |
Molekularformel |
C13H28O5Si4 |
Molekulargewicht |
376.70 g/mol |
IUPAC-Name |
hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-methyl-phenylsilane |
InChI |
InChI=1S/C13H28O5Si4/c1-19(2,14)16-20(3,4)17-21(5,6)18-22(7,15)13-11-9-8-10-12-13/h8-12,14-15H,1-7H3 |
InChI-Schlüssel |
RJTUIXZDEWONHF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.